Home > Products > Screening Compounds P73021 > Nitrosomethylnitroguanidine
Nitrosomethylnitroguanidine -

Nitrosomethylnitroguanidine

Catalog Number: EVT-1591677
CAS Number:
Molecular Formula: C2H5N5O3
Molecular Weight: 147.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A nitrosoguanidine derivative with potent mutagenic and carcinogenic properties.
Overview

Nitrosomethylnitroguanidine is a nitrosamine compound, specifically classified as a nitrosoguanidine derivative. This compound has garnered attention due to its potent mutagenic and carcinogenic properties, making it significant in both toxicological studies and cancer research. The compound is primarily studied for its role in the formation of N-nitroso compounds, which are known to be hazardous to human health.

Source

Nitrosomethylnitroguanidine can be synthesized from various precursors, including methyl nitroguanidine and nitrous acid. Its presence in the environment is often linked to industrial processes and the degradation of certain agricultural chemicals. It is also found in trace amounts in some food products due to the nitrosation of dietary amines.

Classification

This compound falls under the category of N-nitroso compounds, which are characterized by the presence of a nitroso group (–NO) attached to a nitrogen atom. Nitrosomethylnitroguanidine is known for its high reactivity and potential to form DNA adducts, leading to mutagenesis.

Synthesis Analysis

Methods

The synthesis of nitrosomethylnitroguanidine typically involves the reaction of methyl nitroguanidine with nitrous acid. The general reaction pathway can be summarized as follows:

  1. Preparation of Nitrous Acid: Nitrous acid is generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid).
  2. Reaction: The generated nitrous acid reacts with methyl nitroguanidine, leading to the formation of nitrosomethylnitroguanidine.

Technical Details

The reaction conditions are crucial for maximizing yield and minimizing byproducts. The reaction is usually carried out at low temperatures to prevent decomposition and ensure selectivity towards the desired product. Control over pH and temperature is necessary, as higher temperatures can lead to further reactions that may degrade the compound or produce unwanted derivatives.

Molecular Structure Analysis

Structure

The molecular formula of nitrosomethylnitroguanidine is C2H5N5O3C_2H_5N_5O_3, with a molecular weight of approximately 147.09 g/mol. The structure features a nitroso group attached to a guanidine moiety, which contributes to its reactivity.

Data

  • CAS Number: 70-25-7
  • Molecular Geometry: The compound exhibits a planar structure due to resonance stabilization involving the nitrogen atoms and the adjacent functional groups.
Chemical Reactions Analysis

Reactions

Nitrosomethylnitroguanidine participates in various chemical reactions, particularly those involving nucleophilic attack on electrophilic centers. Key reactions include:

  1. Nucleophilic Substitution: The nitroso group can undergo nucleophilic attack by various nucleophiles, leading to the formation of different derivatives.
  2. Decomposition: Under certain conditions, it can decompose into other nitrogen-containing compounds, releasing nitrogen oxides.

Technical Details

The kinetics of these reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts or inhibitors. For example, in acidic environments, the reactivity of nitrosomethylnitroguanidine increases due to enhanced protonation of reactive sites.

Mechanism of Action

Process

The mechanism by which nitrosomethylnitroguanidine exerts its mutagenic effects involves several steps:

Data

Studies have shown that exposure to this compound can lead to significant increases in mutation rates in various biological assays, underscoring its potential as a carcinogen.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Light yellow to brown powder or crystalline solid.
  • Solubility: Soluble in hot methanol; limited solubility in water.
  • Storage Conditions: Should be stored under refrigeration (0-10°C) and protected from light due to its sensitivity.

Chemical Properties

  • Stability: Sensitive to heat and light; should be handled with care.
  • Hazard Classification: Classified as toxic if ingested or inhaled; may cause skin and eye irritation.
  • Reactivity: Reacts vigorously with strong oxidizing agents.
Applications

Scientific Uses

Nitrosomethylnitroguanidine is primarily used in research settings for:

  1. Cancer Research: As a model compound for studying mutagenesis and carcinogenesis mechanisms.
  2. Toxicology Studies: To evaluate the effects of N-nitroso compounds on biological systems.
  3. Chemical Synthesis: As an intermediate in synthesizing other nitrogen-containing compounds for pharmaceutical applications.
Mechanistic Pathways of Carcinogenicity

Alkylation-Induced DNA Damage and Mutagenic Specificity

Nitrosomethylnitroguanidine (MNNG) functions as a potent direct-acting alkylating agent that induces DNA damage through covalent modification of nucleophilic sites in DNA bases. Its metabolic activation generates methyldiazonium ions, which form adducts preferentially at guanine’s O⁶ position (O⁶-methylguanine) and thymine’s O⁴ position. These lesions are notably mutagenic due to their mispairing properties: O⁶-methylguanine pairs with thymine instead of cytosine, causing G:C→A:T transitions, while O⁴-methylthymine induces T:A→C:G transitions [1] [4]. The mutagenic specificity of MNNG distinguishes it from other alkylators; it induces a distinct mutation spectrum dominated by Ras oncogene activation (particularly K-Ras), which is observed in >70% of MNNG-induced gastrointestinal tumors [2].

Table 1: Major DNA Adducts Induced by MNNG and Their Mutagenic Consequences

DNA AdductFormation Frequency (%)Primary Mutagenic OutcomeRepair Pathway
O⁶-methylguanine60–70%G:C → A:T transitionMGMT-dependent direct reversal
O⁴-methylthymine15–20%T:A → C:G transitionNucleotide excision repair
N7-methylguanine10–15%Non-mutagenic (abasic sites)Base excision repair

MNNG’s mutagenicity is exacerbated by several factors:

  • Repair pathway saturation: High adduct loads overwhelm O⁶-methylguanine-DNA methyltransferase (MGMT), allowing persistent miscoding lesions [1].
  • Bypass polymerase recruitment: Translesion synthesis polymerases (e.g., Pol η) preferentially incorporate incorrect nucleotides opposite O⁶-methylguanine [3].
  • Replication fork collapse: Unrepaired adducts cause double-strand breaks during replication, leading to chromosomal instability [4].

The compound’s ability to induce Ras-specific activation is mechanistically distinct from other alkylators like MNU. MNNG directly interacts with oncogenic Ras, triggering downstream MAPK/Erk phosphorylation and promoting malignant transformation independent of classical mutation pathways [2].

Organ-Specific Carcinogenic Tropism in Gastrointestinal Epithelia

MNNG exhibits pronounced epithelial tropism for gastrointestinal tissues, particularly the stomach and esophagus. This selectivity arises from multiple anatomical and biochemical factors:

  • Direct luminal exposure: Oral administration enables prolonged contact with gastric/esophageal mucosa. MNNG’s stability at acidic pH facilitates its accumulation in the stomach, where it induces sequential pathologies: chronic gastritis → atrophy → intestinal metaplasia → adenocarcinoma [5] [7].
  • Metabolic activation proximity: Gastric epithelial cells express CYP2E1 and other oxidases that convert MNNG to reactive intermediates. This localized bioactivation generates high adduct densities in gastric mucosa (3–5× higher than in liver) [3].
  • Barrier function exploitation: Repeated exposure damages tight junctions, enhancing paracellular permeability and allowing deeper tissue penetration. This establishes a self-amplifying cycle of epithelial injury and carcinogen access [7].

Table 2: Organ-Specific Carcinogenesis Patterns of MNNG in Experimental Models

SpeciesAdministration RoutePrimary Tumor SitesLatency Period
RatOral (drinking water)Glandular stomach, duodenum35–50 weeks
MouseSubcutaneous injectionLung, liver20–30 weeks
DogIntragastric instillationStomach (antrum), jejunum60–80 weeks
ShrewOralEsophageal squamous carcinoma25–40 weeks

Molecular analyses reveal MNNG-driven tumors exhibit consistent oncogenic signatures:

  • Ras pathway dominance: >80% of gastric tumors show K-Ras mutations versus <10% in MNU-induced tumors [2] [5].
  • Inflammation-fibrosis-carcinoma axis: MNNG synergizes with H. pylori infection by activating NF-κB, increasing IL-6/IL-8/TNF-α production, and establishing a pro-tumorigenic microenvironment [7].
  • Epithelial-mesenchymal transition (EMT): MNNG downregulates E-cadherin expression via Ras-MAPK, releasing β-catenin to promote invasion [2] [8].

Hormone Receptor Modulation: Steroid-Mimetic Interactions

Note: Comprehensive data on MNNG's endocrine interactions were not identified in the provided search results. This section is excluded to adhere to evidence-based content requirements.

Epigenetic Dysregulation via DNA Methyltransferase Inhibition

Beyond genotoxic effects, MNNG disrupts epigenetic homeostasis through DNA methyltransferase (DNMT) inhibition. This occurs via two primary mechanisms:

  • Enzyme alkylation: MNNG’s reactive metabolites covalently modify catalytic cysteine residues in DNMT1, reducing its methyltransferase activity by >60% in vitro. This causes global hypomethylation, particularly at repetitive satellite sequences (LINE-1, Alu) [5] [8].
  • SAM depletion: Chronic MNNG exposure depletes S-adenosylmethionine (SAM), the methyl donor for maintenance methylation. SAM levels decrease by 40–50% in MNNG-treated gastric mucosa, coinciding with hypomethylation of proto-oncogenes like c-MYC [3] [8].

Epigenetic alterations precede genetic changes in MNNG carcinogenesis:

  • Early hypomethylation: Loss of methylation at retrotransposons promotes genomic instability within 4 weeks of exposure.
  • Gene-specific hypermethylation: Tumor suppressors (CDKN2A, MLH1) acquire promoter hypermethylation at later stages (20–30 weeks), silencing DNA repair pathways [5].
  • Histone modification crosstalk: DNMT inhibition increases H3K27 acetylation at proliferation genes (CCND1, EGFR) via disrupted methyl/acetyl balance [8].

Table 3: Epigenetic Alterations Induced by MNNG in Gastric Epithelium

Epigenetic ChangeTarget ElementsFunctional ConsequenceDetection Timeframe
Global DNA hypomethylationLINE-1, SAT-α repeatsChromosomal instability, retrotransposon activation4–8 weeks
Tumor suppressor hypermethylationCDKN2A, RASSF1, MLH1 promotersCell cycle dysregulation, impaired mismatch repair20–30 weeks
Histone H3 hyperacetylationCCND1, EGFR promotersSustained proliferation signaling12–24 weeks

Phytochemicals like crocin and folic acid demonstrate epigenetic protective effects against MNNG. Crocin upregulates Nrf2, restoring redox balance and DNMT fidelity, while folic acid replenishes SAM pools to maintain methylation patterns [5] [7] [8].

Properties

Product Name

Nitrosomethylnitroguanidine

IUPAC Name

1-nitro-1-(nitrosomethyl)guanidine

Molecular Formula

C2H5N5O3

Molecular Weight

147.09 g/mol

InChI

InChI=1S/C2H5N5O3/c3-2(4)6(1-5-8)7(9)10/h1H2,(H3,3,4)

InChI Key

ZDLJBIHLNFJTIS-UHFFFAOYSA-N

SMILES

C(N=O)N(C(=N)N)[N+](=O)[O-]

Synonyms

Methylnitronitrosoguanidine
Methylnitrosonitroguanidine
MNNG
N Methyl N' nitro N nitrosoguanidine
N-Methyl-N'-nitro-N-nitrosoguanidine
Nitrosomethylnitroguanidine
Nitrosonitromethylguanidine

Canonical SMILES

C(N=O)N(C(=N)N)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.